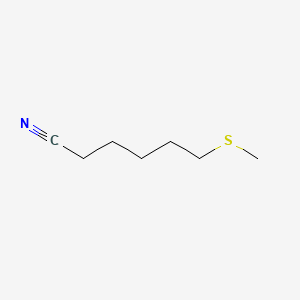Hexanenitrile, 6-(methylthio)-
CAS No.: 72931-29-4
Cat. No.: VC4124972
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72931-29-4 |
|---|---|
| Molecular Formula | C7H13NS |
| Molecular Weight | 143.25 g/mol |
| IUPAC Name | 6-methylsulfanylhexanenitrile |
| Standard InChI | InChI=1S/C7H13NS/c1-9-7-5-3-2-4-6-8/h2-5,7H2,1H3 |
| Standard InChI Key | ULSCBSNSXYDREI-UHFFFAOYSA-N |
| SMILES | CSCCCCCC#N |
| Canonical SMILES | CSCCCCCC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexanenitrile, 6-(methylthio)-, adopts a linear conformation with the following structural features:
-
Backbone: A six-carbon aliphatic chain (C1–C6).
-
Functional groups:
-
Nitrile group (-C≡N) at C1.
-
Methylthio group (-S-CH₃) at C6.
-
The absence of chiral centers (as confirmed by RDKit analyses ) and stereochemical complexity simplifies its synthesis and purification. Key structural identifiers include:
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 143.25–143.26 g/mol |
| Log P (octanol-water) | 2.43 |
| Topological polar surface area | 23.79 Ų |
| Rotatable bonds | 5 |
| Hydrogen bond acceptors | 2 |
| Hydrogen bond donors | 0 |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. A reported method involves reacting 6-bromohexanenitrile with methylthiolate (CH₃S⁻) under alkaline conditions. Teders et al. (2018) demonstrated its utility in energy-transfer-enabled disulfide-ene reactions, highlighting its role in biocompatible transformations .
Key Reactions
-
Nitrile hydrolysis: Forms 6-(methylthio)hexanoic acid under acidic or enzymatic conditions.
-
Thioether oxidation: Converts the methylthio group to sulfoxide or sulfone derivatives using oxidants like H₂O₂.
-
Cycloadditions: Participates in [2+2] photocycloadditions due to the electron-deficient nitrile group .
Biological and Pharmacological Profile
Drug-Likeness and ADMET Properties
Computational analyses classify hexanenitrile, 6-(methylthio)-, as a drug-like molecule with moderate bioavailability:
Table 2: Predicted ADMET Parameters
| Parameter | Value/Outcome |
|---|---|
| Gastrointestinal absorption | High |
| CYP450 inhibition | None (1A2, 2C19, 2D6) |
| Skin permeation (log Kp) | -6.01 cm/s |
| PAINS alerts | 0 |
Natural Occurrence
The compound has been identified in Aurinia sinuata, Brassica napus, and Brassica rapa, suggesting a role in plant defense mechanisms . Its structural similarity to glucosinolate derivatives in Raphanus sativus (daikon) implies potential biosynthetic linkages to isothiocyanates .
Industrial and Research Applications
Organic Synthesis
Hexanenitrile, 6-(methylthio)-, serves as:
-
A building block for sulfur-containing polymers.
-
A precursor to thioureas and thioamides via nucleophilic additions .
Materials Science
Its amphiphilic nature enables applications in:
| Hazard Category | Code |
|---|---|
| Acute toxicity (oral/dermal) | H302/H312 |
| Skin/eye irritation | H315/H319 |
| Respiratory irritation | H335 |
Comparative Analysis with Analogues
Table 3: Comparison with Aliphatic Nitriles
| Compound | Log P | TPSA (Ų) | Bioavailability |
|---|---|---|---|
| Hexanenitrile, 6-(methylthio)- | 2.43 | 23.79 | 0.55 |
| Hexanenitrile | 1.98 | 23.79 | 0.49 |
| 6-Methoxyhexanenitrile | 1.85 | 29.10 | 0.51 |
The methylthio group enhances lipophilicity (Log P +0.45 vs. methoxy analogue), improving membrane permeability but reducing aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume